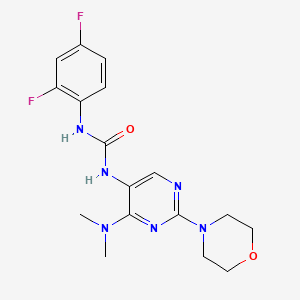

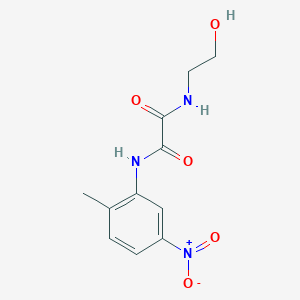

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4), where R1 to R4 are organic groups or hydrogen. The presence of the difluorophenyl group suggests that it has aromatic properties, and the dimethylamino group indicates basic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group. The specific isocyanate and amine used would depend on the desired R groups in the final product .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The difluorophenyl group would contribute to the aromaticity of the molecule, while the dimethylamino and morpholinopyrimidinyl groups would add basicity and potentially steric hindrance .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions typical of ureas, such as hydrolysis under acidic or basic conditions. The difluorophenyl group might undergo electrophilic aromatic substitution, and the dimethylamino group could potentially undergo reactions typical of amines .Scientific Research Applications

Antitumor and Anticancer Activity : A study by Venkateshwarlu et al. (2014) discusses the synthesis of O-Mannich bases of dihydropyrimidinones, including compounds similar to the specified chemical, and their evaluation for in vitro and in vivo antitumor activities. This research highlights the potential of these compounds in cancer treatment (Venkateshwarlu, Chakradar Rao, Reddy, & Narasimha Reddy, 2014).

Synthesis and Chemical Properties : The work of Bonacorso et al. (2003) focuses on the synthesis of a series of pyrimidinones by reacting certain ketones with urea. This type of chemical reaction is crucial for creating a variety of compounds with potential pharmacological applications (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Apoptosis Induction in Cancer Cells : Gil et al. (2021) investigated a phenoxypyrimidine urea derivative's effects on non-small cell lung cancer cells. Their findings revealed that this compound induces apoptosis and autophagy in cancer cells, indicating its potential as a therapeutic agent (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).

Inhibition of Tyrosine Kinase : A study by Thompson et al. (2000) showed that derivatives of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas, similar to the specified chemical, can inhibit the FGF receptor-1 tyrosine kinase. This finding is significant for developing antiangiogenesis agents for cancer treatment (Thompson et al., 2000).

Anti-Chronic Myeloid Leukemia Activity : Li et al. (2019) synthesized a series of urea receptor tyrosine kinase inhibitors that showed potent activity against human chronic myeloid leukemia cell line K562. This research contributes to developing new treatments for chronic myeloid leukemia (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

Synthesis of Dihydropyrimidinone Derivatives : Bhat et al. (2018) conducted a study on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized via a Biginelli synthesis, indicating their importance in pharmaceutical chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Future Directions

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N6O2/c1-24(2)15-14(10-20-16(23-15)25-5-7-27-8-6-25)22-17(26)21-13-4-3-11(18)9-12(13)19/h3-4,9-10H,5-8H2,1-2H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVPIIKBDUFGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=C(C=C(C=C2)F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)

![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)

![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)

![Cyclohexylethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2674654.png)

![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)